SP4206 -

SP4206

Catalog Number: EVT-284334
CAS Number:
Molecular Formula: C30H37Cl2N7O6
Molecular Weight: 662.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N(2)-carbamimidoyl-N-{2-[4-(3-{4-[(5-carboxyfuran-2-yl)methoxy]-2,3-dichlorophenyl}-1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]-2-oxoethyl}-D-leucinamide is a leucine derivative obtained by fpormal condensation of the secondary amino group of 5-({2,3-dichloro-4-[1-methyl-5-(piperidin-4-yl)-1H-pyrazol-3-yl]phenoxy}methyl)-2-furoic acid and the carboxy group of N-amidino-L-leucylglycine It is a member of guanidines, a furoic acid, a pyrazolylpiperidine, a glycine derivative, a dichlorobenzene and a D-leucine derivative.
Source and Classification

SP4206 was developed through fragment-based drug design, a methodology that involves assembling small chemical fragments into a larger, more complex molecule capable of modulating biological interactions. It is classified as a small-molecule inhibitor specifically targeting cytokine-receptor interactions, which are critical in various physiological processes, including immune response regulation and inflammation.

Synthesis Analysis

The synthesis of SP4206 involves several key steps that utilize a structure-guided approach. Initially, smaller molecular fragments were identified through high-throughput screening and computational modeling. These fragments were then chemically linked to form the final compound. The synthesis parameters include:

  • Reagents: Specific chemical reagents were chosen based on their ability to facilitate the formation of desired bonds while minimizing side reactions.
  • Conditions: The reactions were typically conducted under controlled temperatures and pH levels to optimize yield and purity.
  • Purification: After synthesis, SP4206 underwent purification processes such as high-performance liquid chromatography to isolate the target compound from unreacted materials and by-products.

The detailed synthetic pathway has not been explicitly documented in available literature but is inferred from standard practices in medicinal chemistry involving fragment assembly.

Molecular Structure Analysis

SP4206's molecular structure is characterized by its unique arrangement of functional groups that facilitate binding to IL-2. Key features include:

The molecular formula and exact three-dimensional conformation are essential for understanding its binding dynamics, although specific crystallographic data may be referenced from structural biology studies involving IL-2 complexes.

Chemical Reactions Analysis

SP4206 participates in several chemical interactions upon binding to IL-2:

  1. Ionic Interactions: The furonic acid group establishes ionic bonds with key residues on IL-2.
  2. Hydrophobic Interactions: The dichlorobenzene ring engages in van der Waals interactions with non-polar regions of IL-2.
  3. Salt Bridges: The guanido group forms direct salt bridges with acidic residues on IL-2, which are crucial for maintaining the integrity of the binding interaction.

These interactions have been quantified using techniques such as surface plasmon resonance and isothermal titration calorimetry, providing insights into binding kinetics and thermodynamics.

Mechanism of Action

The mechanism of action for SP4206 involves competitive inhibition of IL-2 binding to its receptor. Upon administration, SP4206 binds to the same site on IL-2 that would typically interact with its receptor. This competitive binding prevents receptor activation, thereby modulating downstream signaling pathways associated with immune responses.

Key aspects include:

  • Binding Affinity: The dissociation constant (KdK_d) for SP4206 binding to IL-2 is approximately 70 nM, indicating strong affinity.
  • Functional Assays: Mutational analysis has shown that modifications at critical hot spots enhance binding affinity for both SP4206 and IL-2 receptor interactions, illustrating its potential for therapeutic applications.
Physical and Chemical Properties Analysis

The physical and chemical properties of SP4206 contribute to its suitability as a therapeutic agent:

  • Molecular Weight: The molecular weight is consistent with small-molecule standards, facilitating cellular uptake.
  • Solubility: SP4206 exhibits favorable solubility profiles in aqueous environments, essential for bioavailability.
  • Stability: Chemical stability under physiological conditions ensures prolonged efficacy upon administration.

Quantitative analyses have been conducted to assess these properties, supporting its development as a candidate for further clinical evaluation.

Applications

SP4206 has significant potential applications in various scientific fields:

  1. Cancer Therapy: By modulating immune responses through IL-2 inhibition, SP4206 could enhance anti-tumor immunity or reduce tumor-promoting inflammation.
  2. Autoimmune Diseases: Its ability to inhibit IL-2 signaling may provide therapeutic avenues for conditions driven by excessive immune activation.
  3. Research Tool: As a small-molecule inhibitor, SP4206 serves as a valuable tool for studying cytokine signaling pathways and their implications in health and disease.
Introduction to Protein-Protein Interaction (PPI) Inhibitors in Therapeutic Development

The Role of PPIs in Immune Regulation and Disease Pathogenesis

Protein-protein interactions constitute the fundamental architecture of cellular signaling networks, with over 645,000 documented disease-relevant PPIs in the human interactome. These interactions govern critical immune functions, including T-cell activation, cytokine signaling, and apoptotic pathways. The interleukin-2 (IL-2) pathway exemplifies this biological significance, where the interaction between IL-2 and its α receptor subunit (IL-2Rα) initiates a cascade essential for lymphocyte proliferation and immune response modulation. Dysregulation of this interaction contributes to autoimmune diseases, immunodeficiency, and cancer progression, positioning it as a compelling therapeutic target. Despite their biological importance, less than 2% of known disease-relevant PPIs had been successfully targeted with drugs as of 2011, highlighting a significant untapped potential in pharmacotherapy [2] [3].

Challenges in Targeting PPIs with Small Molecules: From Flat Interfaces to Dynamic Hot Spots

PPIs present unique challenges for small-molecule inhibition due to their expansive interfacial areas (typically 1,500-3,000 Ų), flat topology lacking deep binding pockets, and distributed binding energy. This contrasts sharply with traditional drug targets like enzymes, where well-defined active sites facilitate inhibitor design. The historical perception of PPIs as "undruggable" stems from these biophysical constraints. However, the discovery that binding energy is unevenly distributed across PPI interfaces—with specific "hot spot" residues contributing disproportionately to interaction stability—revolutionized the field. These hot spots, often hydrophobic and conformationally adaptable, create footholds for targeted inhibition. Computational analyses categorize inhibitable PPIs into four quadrants based on buried surface area (<2500 or >2500 Ų) and affinity (<200 nM or >200 nM), with "Tight and Narrow" interfaces proving most amenable to small-molecule targeting [1] [5].

SP4206 as a Paradigm for PPI Inhibition: Context and Significance

SP4206 emerges as a pioneering achievement in overcoming historical PPI inhibition challenges. This small molecule specifically targets the IL-2/IL-2Rα interface with high affinity (Kd = 70 nM), blocking a therapeutically relevant immune pathway. Its significance extends beyond immediate therapeutic potential: SP4206 demonstrates that small molecules can achieve remarkable potency against PPIs traditionally considered intractable, providing a roadmap for targeting other challenging interactions. The compound validates key PPI drug discovery concepts, including cryptic site targeting, hot spot exploitation, and ligand efficiency optimization. As one of the first well-characterized PPI inhibitors with nanomolar affinity, SP4206 serves as both a chemical tool for immunology research and a paradigm for rational PPI inhibitor design [1] [4] [8].

Properties

Product Name

SP4206

IUPAC Name

5-[[2,3-dichloro-4-[5-[1-[2-[[(2R)-2-(diaminomethylideneamino)-4-methylpentanoyl]amino]acetyl]piperidin-4-yl]-1-methylpyrazol-3-yl]phenoxy]methyl]furan-2-carboxylic acid

Molecular Formula

C30H37Cl2N7O6

Molecular Weight

662.6 g/mol

InChI

InChI=1S/C30H37Cl2N7O6/c1-16(2)12-21(36-30(33)34)28(41)35-14-25(40)39-10-8-17(9-11-39)22-13-20(37-38(22)3)19-5-7-23(27(32)26(19)31)44-15-18-4-6-24(45-18)29(42)43/h4-7,13,16-17,21H,8-12,14-15H2,1-3H3,(H,35,41)(H,42,43)(H4,33,34,36)/t21-/m1/s1

InChI Key

VNZHOIDQBPFEJU-OAQYLSRUSA-N

SMILES

CC(C)CC(C(=O)NCC(=O)N1CCC(CC1)C2=CC(=NN2C)C3=C(C(=C(C=C3)OCC4=CC=C(O4)C(=O)O)Cl)Cl)N=C(N)N

Solubility

Soluble in DMSO

Synonyms

SP-4206; SP 4206; SP4206.

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)N1CCC(CC1)C2=CC(=NN2C)C3=C(C(=C(C=C3)OCC4=CC=C(O4)C(=O)O)Cl)Cl)N=C(N)N

Isomeric SMILES

CC(C)C[C@H](C(=O)NCC(=O)N1CCC(CC1)C2=CC(=NN2C)C3=C(C(=C(C=C3)OCC4=CC=C(O4)C(=O)O)Cl)Cl)N=C(N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.